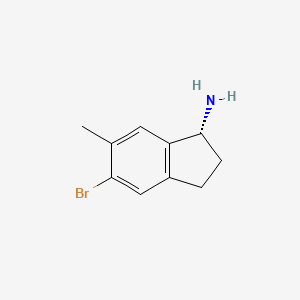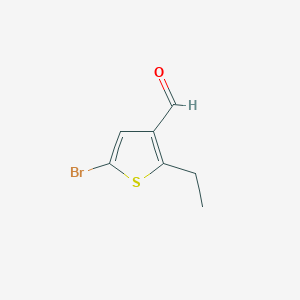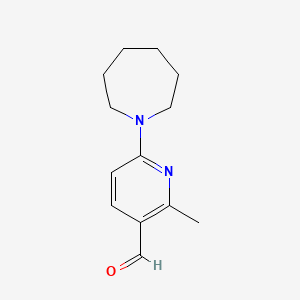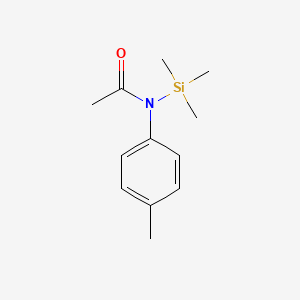![molecular formula C14H25NO B15067831 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol CAS No. 84097-18-7](/img/structure/B15067831.png)
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a decahydroquinoline core, which is a saturated version of the quinoline ring system, and an ethanol group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) can yield quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as visible light-mediated photocatalytic methods, are being explored to make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar ring structure but without the decahydro and ethanol groups.
Dihydroquinoline: A partially saturated version of quinoline with similar biological activities.
Quinolin-2-one: A derivative with a carbonyl group at the 2-position, known for its pharmacological properties.
Uniqueness
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is unique due to its fully saturated quinoline ring and the presence of an ethanol group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
84097-18-7 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol |
InChI |
InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2 |
Clé InChI |
LOXQVNCQPFJHRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC3CCCC3N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


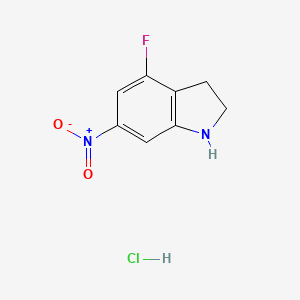
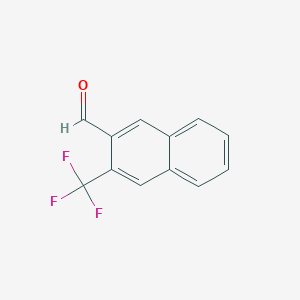

![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
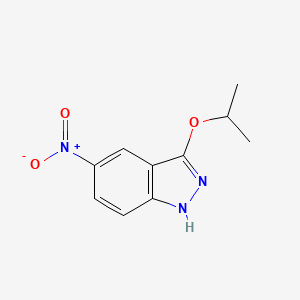
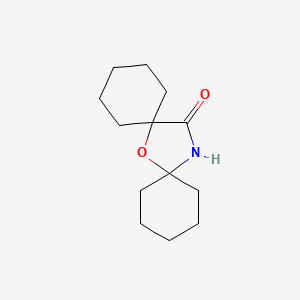

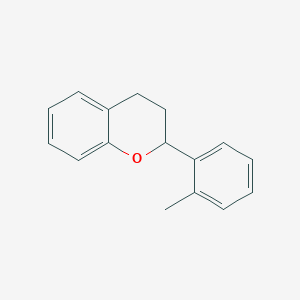
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
